An In-depth Technical Guide to the Synthesis and Purification of Butocarboxim Sulfoxide for Reference Standards
An In-depth Technical Guide to the Synthesis and Purification of Butocarboxim Sulfoxide for Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of butocarboxim (B1668103) sulfoxide (B87167), a critical reference standard for the analysis of the pesticide butocarboxim and its metabolites. This document details experimental protocols, data presentation, and visual workflows to assist researchers in the preparation of high-purity butocarboxim sulfoxide.
Introduction
Butocarboxim is a systemic insecticide belonging to the carbamate (B1207046) class. Its mode of action involves the inhibition of acetylcholinesterase, an essential enzyme in the nervous system of insects. In the environment and within biological systems, butocarboxim can be metabolized to form more polar compounds, including butocarboxim sulfoxide and butocarboxim sulfone. The presence and concentration of these metabolites are of significant interest in residue analysis for food safety and environmental monitoring. Accurate analytical standards of these metabolites are therefore crucial for reliable quantification. Butocarboxim sulfoxide, in particular, serves as a high-purity reference material for this purpose.[1][2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of butocarboxim and its sulfoxide metabolite is essential for their synthesis, purification, and analysis.
| Property | Butocarboxim | Butocarboxim Sulfoxide |
| IUPAC Name | 3-(methylsulfanyl)butan-2-one O-[(methylamino)carbonyl]oxime | [(E)-3-methylsulfinylbutan-2-ylideneamino] N-methylcarbamate[3] |
| CAS Number | 34681-10-2 | 34681-24-8[3] |
| Molecular Formula | C₇H₁₄N₂O₂S | C₇H₁₄N₂O₃S[3] |
| Molecular Weight | 190.26 g/mol | 206.26 g/mol |
| Appearance | Pale brown, viscous liquid (technical grade) | Solid (assumed based on commercial standards) |
| Melting Point | 32-37 °C (technical grade) | Not specified |
| Solubility | Information not readily available | Information not readily available |
Synthesis of Butocarboxim Sulfoxide
The synthesis of butocarboxim sulfoxide involves the selective oxidation of the thioether group in the parent butocarboxim molecule. Various oxidizing agents can be employed for this transformation, with careful control of reaction conditions to prevent over-oxidation to the corresponding sulfone. A general and effective method involves the use of hydrogen peroxide in an acidic medium.
This protocol is a representative method for the oxidation of a thioether to a sulfoxide and may require optimization for the specific substrate, butocarboxim.
Materials:
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Butocarboxim (starting material)
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Hydrogen peroxide (30% aqueous solution)
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Glacial acetic acid
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Dichloromethane (B109758) (or other suitable organic solvent)
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium sulfite (B76179) solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate
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Standard laboratory glassware
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Magnetic stirrer and heating mantle (if required)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve butocarboxim in glacial acetic acid. The concentration should be carefully chosen to ensure complete dissolution.
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Addition of Oxidant: Cool the solution in an ice bath to 0-5 °C. Slowly add a stoichiometric amount (approximately 1.0 to 1.2 equivalents) of 30% hydrogen peroxide dropwise to the stirred solution. The slow addition is crucial to control the reaction temperature and prevent over-oxidation.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
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Work-up: Once the reaction is complete, quench any excess peroxide by adding a saturated aqueous solution of sodium sulfite. Carefully neutralize the acetic acid by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (or another suitable organic solvent) multiple times.
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Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude butocarboxim sulfoxide.
Purification of Butocarboxim Sulfoxide
To achieve the high purity required for a reference standard, the crude butocarboxim sulfoxide must be purified. The choice of purification method will depend on the nature and quantity of impurities present.
Flash column chromatography is a common and effective method for purifying organic compounds.
General Procedure:
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Stationary Phase: Pack a glass column with an appropriate adsorbent, such as silica (B1680970) gel.
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Mobile Phase: Select a suitable eluent system. A gradient of ethyl acetate (B1210297) in hexane (B92381) is often a good starting point for moderately polar compounds. The optimal solvent system should be determined by TLC analysis of the crude product.
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Loading: Dissolve the crude butocarboxim sulfoxide in a minimal amount of the mobile phase or a more polar solvent and load it onto the column.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Analysis: Monitor the fractions by TLC to identify those containing the pure butocarboxim sulfoxide.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Recrystallization is an effective technique for purifying solid compounds.[4][5]
General Procedure:
-
Solvent Selection: The key to successful recrystallization is the choice of a suitable solvent or solvent system. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
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Dissolution: Dissolve the crude butocarboxim sulfoxide in a minimum amount of the hot solvent.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Characterization and Quality Control
The purity of the synthesized butocarboxim sulfoxide reference standard must be rigorously assessed.
| Analytical Technique | Purpose | Typical Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Reverse-phase C18 column, mobile phase gradient of acetonitrile (B52724) and water, UV detection. |
| Mass Spectrometry (MS) | Structural confirmation and identification of impurities | Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled to a mass analyzer. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H and ¹³C NMR spectra to confirm the chemical structure. |
| Infrared (IR) Spectroscopy | Functional group analysis | Identification of key functional groups such as C=O, S=O, and N-H. |
| Melting Point | Purity assessment | A sharp melting point range is indicative of high purity. |
| Quantitative Analysis | Determination of potency | qNMR or mass balance approach. |
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of the butocarboxim sulfoxide reference standard and to develop stability-indicating analytical methods.[6] These studies involve subjecting the compound to various stress conditions more severe than those encountered during routine storage.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |
| Acidic Hydrolysis | 0.1 M HCl, room temperature or elevated temperature | Hydrolysis of the carbamate linkage. |
| Basic Hydrolysis | 0.1 M NaOH, room temperature | Hydrolysis of the carbamate linkage. |
| Oxidative Degradation | 3% H₂O₂, room temperature | Further oxidation of the sulfoxide to the sulfone. |
| Thermal Degradation | Heating at a specified temperature (e.g., 60-80 °C) | Decomposition of the molecule. |
| Photolytic Degradation | Exposure to UV and/or visible light | Photodegradation of the molecule. |
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key workflows described in this guide.
Caption: Workflow for the synthesis and purification of butocarboxim sulfoxide.
Caption: Workflow for forced degradation studies of butocarboxim sulfoxide.
Conclusion
The synthesis and purification of butocarboxim sulfoxide to a high-purity reference standard is a multi-step process that requires careful control of reaction conditions and rigorous purification and characterization. This guide provides a framework for researchers to develop and execute robust procedures for the preparation of this essential analytical standard. The availability of a well-characterized butocarboxim sulfoxide reference material is paramount for accurate and reliable monitoring of butocarboxim residues in various matrices, thereby ensuring food safety and environmental protection.
References
- 1. Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3 [organic-chemistry.org]
- 2. hpc-standards.com [hpc-standards.com]
- 3. Butocarboxim sulfoxide | C7H14N2O3S | CID 9576739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
